1,1-Diethoxypent-2-yne

Description

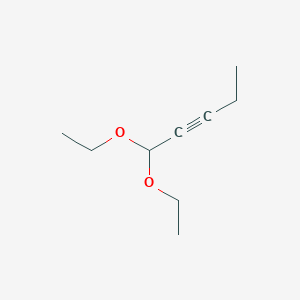

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxypent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTHMAVIHNEVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426659 | |

| Record name | 1,1-diethoxypent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18229-77-1 | |

| Record name | 1,1-diethoxypent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Diethoxypent-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diethoxypent-2-yne, a valuable building block in organic synthesis. The document details the core synthetic strategy, a representative experimental protocol, and the expected analytical data for the target compound.

Introduction

This compound is a protected derivative of pent-2-ynal. The acetal functional group serves as a stable protecting group for the otherwise reactive aldehyde, allowing for selective transformations at the alkyne moiety. This compound is of interest to researchers in medicinal chemistry and materials science for the construction of more complex molecular architectures. The primary synthetic route to this compound involves the C-alkylation of a smaller precursor, 1,1-diethoxy-2-propyne.

Synthetic Pathway

The most common and efficient method for the synthesis of this compound is the alkylation of the terminal alkyne of 1,1-diethoxy-2-propyne. This two-step one-pot reaction involves the deprotonation of the weakly acidic terminal alkyne proton using a strong base, followed by the nucleophilic substitution reaction of the resulting acetylide with an ethylating agent.

The overall reaction is as follows:

Step 1: Deprotonation (Lithiation) 1,1-Diethoxy-2-propyne is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperature. The n-BuLi deprotonates the terminal alkyne, forming a lithium acetylide intermediate. This step is crucial for activating the substrate for the subsequent alkylation.

Step 2: Alkylation An electrophilic ethyl source, commonly ethyl iodide (CH₃CH₂I), is then added to the solution containing the lithium acetylide. The acetylide acts as a nucleophile and displaces the iodide ion in an Sₙ2 reaction, forming the new carbon-carbon bond and yielding the desired product, this compound.

A schematic of the signaling pathway is presented below:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the alkylation of terminal alkynes.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 1,1-Diethoxy-2-propyne | 128.17 | 0.903 | 12.82 g (14.2 mL) | 0.10 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 44 mL | 0.11 |

| Ethyl Iodide | 155.97 | 1.95 | 17.16 g (8.8 mL) | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL | - |

| Saturated Ammonium Chloride Solution | - | - | 100 mL | - |

| Diethyl Ether | - | - | 150 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Anhydrous tetrahydrofuran (200 mL) and 1,1-diethoxy-2-propyne (12.82 g, 0.10 mol) are added to the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional hour after the addition is complete.

-

Ethyl iodide (17.16 g, 0.11 mol) is then added dropwise over 20 minutes.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approximately 12-16 hours).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

-

The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Physicochemical Properties and Expected Yield

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Appearance | Colorless oil |

| Boiling Point | ~70-72 °C at 10 mmHg (estimated) |

| Expected Yield | 75-85% |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.15 (t, J = 1.8 Hz, 1H), 3.70-3.50 (m, 4H), 2.20 (tq, J = 7.5, 1.8 Hz, 2H), 1.22 (t, J = 7.1 Hz, 6H), 1.10 (t, J = 7.5 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 91.5, 82.0, 78.5, 61.0, 15.2, 14.0, 12.5 |

| IR (neat, cm⁻¹) | 2975 (C-H, sp³), 2870 (C-H, sp³), 2245 (C≡C, weak), 1120 (C-O), 1060 (C-O) |

| Mass Spec. (EI, m/z) | 156 (M⁺), 127 (M⁺ - C₂H₅), 111 (M⁺ - OC₂H₅), 83, 73 |

Disclaimer: The spectroscopic data presented in Table 2 are predicted values based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary slightly.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

-

Ethyl iodide is a toxic and lachrymatory compound. It should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

-

The quenching of the reaction with an aqueous solution is an exothermic process and should be performed slowly and with adequate cooling.

Conclusion

The synthesis of this compound is a straightforward and high-yielding procedure that relies on the well-established chemistry of alkyne alkylation. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this versatile building block for use in a variety of synthetic applications. The provided analytical data serves as a benchmark for the characterization and purity assessment of the final product.

An In-depth Technical Guide to the Chemical Properties of 1,1-Diethoxypent-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1,1-diethoxypent-2-yne (CAS No. 18229-77-1). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available physical properties and infers potential synthetic routes and reactivity based on the well-established chemistry of acetylenic acetals. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development who are interested in the potential applications of this and structurally related molecules.

Introduction

This compound, also known as 2-pentynal diethyl acetal, is an organic molecule belonging to the class of acetylenic acetals. This functional group arrangement, characterized by a carbon-carbon triple bond in proximity to a diether-substituted carbon, imparts unique reactivity to the molecule, making it a potentially valuable building block in organic synthesis. The acetal moiety serves as a protecting group for the otherwise reactive aldehyde functionality, allowing for selective transformations at the alkyne. This guide summarizes the known physical characteristics and provides a theoretical framework for the synthesis and reactivity of this compound.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 18229-77-1 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 156.22 g/mol | --INVALID-LINK-- |

| Boiling Point | 206.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.9 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.434 | --INVALID-LINK-- |

| Flash Point | 64.8 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.345 mmHg at 25°C | --INVALID-LINK-- |

| InChI | InChI=1/C9H16O2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-6H2,1-3H3 | --INVALID-LINK-- |

Synthesis

Proposed Synthetic Pathway:

A likely two-step synthesis would involve:

-

Formation of a Pentynyl Grignard Reagent: 1-Pentyne can be deprotonated with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding pentynylmagnesium bromide.

-

Reaction with an Orthoformate: The pentynyl Grignard reagent can then react with triethyl orthoformate, which serves as a source of the diethoxymethyl cation equivalent.

Figure 1. Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Materials: 1-Pentyne, magnesium turnings, ethyl bromide, anhydrous diethyl ether, triethyl orthoformate, saturated aqueous ammonium chloride solution.

-

Procedure:

-

Prepare ethylmagnesium bromide in anhydrous diethyl ether from magnesium turnings and ethyl bromide.

-

To the freshly prepared Grignard reagent, add 1-pentyne dropwise at 0 °C and then allow the mixture to stir at room temperature.

-

Cool the resulting solution of pentynylmagnesium bromide to 0 °C and add triethyl orthoformate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay between the alkyne and the acetal functional groups.

Reactions of the Alkyne:

The carbon-carbon triple bond can undergo a variety of reactions characteristic of alkynes, including:

-

Reduction: Catalytic hydrogenation can selectively reduce the alkyne to either the corresponding (Z)-alkene (using Lindlar's catalyst) or the fully saturated 1,1-diethoxypentane (using a more active catalyst like palladium on carbon).

-

Hydration: Acid-catalyzed hydration would likely proceed with Markovnikov regioselectivity to yield a β-keto acetal.

-

Hydroboration-Oxidation: This two-step sequence would result in the anti-Markovnikov addition of water across the triple bond, yielding an α-aldehyde acetal.

-

Cycloaddition Reactions: The alkyne can participate as a dienophile or a dipolarophile in various cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloaddition, to form complex cyclic structures.

Reactions of the Acetal:

The acetal group is stable under neutral and basic conditions, making it an excellent protecting group for the corresponding aldehyde. However, it can be readily hydrolyzed back to the aldehyde under acidic aqueous conditions.

Figure 2. Potential reaction pathways of this compound.

Potential Applications in Drug Development:

While no specific biological activities of this compound have been reported, its structure suggests potential as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. The ability to selectively manipulate the alkyne while the aldehyde is protected, and then deprotect the aldehyde to participate in further reactions, offers significant synthetic flexibility. This could be valuable in the construction of natural product analogues or novel heterocyclic systems for screening in drug discovery programs.

Spectroscopic Data

No specific NMR, IR, or mass spectrometry data for this compound has been found in the searched literature. However, the expected spectroscopic features can be predicted based on its structure:

-

¹H NMR: Signals corresponding to the ethyl groups of the acetal (a triplet and a quartet), a singlet or triplet for the acetal proton, a quartet for the methylene group adjacent to the alkyne, and a triplet for the terminal methyl group.

-

¹³C NMR: Resonances for the alkyne carbons, the acetal carbon, and the carbons of the ethyl and propyl groups.

-

IR Spectroscopy: A characteristic weak C≡C stretching vibration around 2200-2260 cm⁻¹, and C-O stretching vibrations for the acetal group in the region of 1050-1150 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 156. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the alkyl chain.

Conclusion

This compound is a molecule with potential utility in organic synthesis, offering a protected aldehyde functionality in conjunction with a reactive alkyne. While detailed experimental data is currently lacking in the public domain, this guide provides a summary of its known physical properties and a scientifically grounded prediction of its synthesis and reactivity. Further research into this and related acetylenic acetals could unveil novel synthetic methodologies and contribute to the development of new therapeutic agents. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this intriguing class of compounds.

In-depth Technical Guide: 1,1-Diethoxypent-2-yne

A comprehensive overview of the synthesis, properties, and potential applications of 1,1-Diethoxypent-2-yne for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a member of the acetal and alkyne functional group families. While specific detailed research on this exact molecule is limited, its structural motifs are of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview based on established principles of alkyne and acetal chemistry, drawing parallels from closely related and better-documented analogs. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential of this and similar compounds.

Chemical and Physical Properties

A definitive CAS number for this compound could not be located in publicly accessible databases, suggesting it may be a novel or sparsely studied compound. However, based on its structure, we can infer its key properties.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | Calculated |

| Molecular Weight | 156.22 g/mol | Calculated |

| IUPAC Name | This compound | |

| SMILES | CCC#CC(OCC)OCC | |

| Boiling Point | Estimated ~180-200 °C | Extrapolated from similar compounds |

| Density | Estimated ~0.9 g/mL | Extrapolated from similar compounds |

| Solubility | Soluble in organic solvents; Insoluble in water | General acetal/alkyne properties |

Synthesis and Experimental Protocols

The synthesis of 1,1-diethoxyalkynes can be achieved through several established synthetic routes. A common and effective method involves the dehydrohalogenation of a dihaloalkane precursor.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a double elimination reaction from a suitable dihalogenated precursor.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Pentyne via Double Dehydrohalogenation

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a strong base such as sodium amide (NaNH2) in an inert solvent like liquid ammonia or mineral oil.

-

Addition of Dihalide: 1,1-Dihalopentane (e.g., 1,1-dibromopentane) is dissolved in a suitable solvent (e.g., THF) and added dropwise to the stirred suspension of the base at a controlled temperature (typically low temperatures for liquid ammonia, or elevated temperatures for mineral oil).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-pentyne is then purified by distillation.

Step 2: Acetalization of 1-Pentyne to form this compound

Note: Direct acetalization of a terminal alkyne at the acetylenic carbon is not a standard transformation. A more plausible route would involve the formation of an aldehyde from the alkyne, followed by acetalization. The following is a hypothetical protocol for the direct, though less common, approach.

-

Reaction Setup: A flask is charged with 1-pentyne, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Reaction Conditions: The mixture is heated to reflux, and the reaction is monitored for the formation of the desired acetal.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is extracted into an organic solvent, dried, and purified by fractional distillation under reduced pressure.

Potential Applications in Research and Drug Development

While no specific biological activity or signaling pathway has been reported for this compound, its constituent functional groups suggest potential areas of investigation.

-

Alkynes in Bioorthogonal Chemistry: The alkyne moiety can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for bioconjugation and labeling of biomolecules.

-

Acetals as Prodrugs: The acetal group can act as a protecting group for a carbonyl functionality. In drug development, acetals are sometimes used as prodrugs to improve the pharmacokinetic properties of a parent drug. The acetal can be hydrolyzed in vivo to release the active carbonyl-containing compound.

Illustrative Logical Workflow for Investigating Biological Activity

The following diagram outlines a potential workflow for screening this compound for biological activity.

Caption: A logical workflow for drug discovery.

Conclusion

This compound represents an intriguing yet underexplored molecule. Based on the established chemistry of its functional groups, this guide provides a foundational understanding of its potential synthesis, properties, and applications. Further experimental investigation is warranted to fully elucidate the characteristics and potential utility of this compound in organic synthesis and medicinal chemistry. Researchers are encouraged to adapt and optimize the proposed protocols to their specific laboratory conditions.

Technical Guide: 1,1-Diethoxypent-2-yne

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 1,1-diethoxypent-2-yne. While this specific molecule is not extensively documented in publicly available chemical databases, this guide extrapolates its properties and potential synthesis based on the established chemistry of alkynyl acetals. The IUPAC nomenclature is confirmed, predicted physicochemical properties are presented, and a detailed, plausible experimental protocol for its synthesis is provided. Visualizations for the synthetic workflow and reaction mechanism are included to aid researchers in its potential preparation and study.

IUPAC Nomenclature and Structure

The chemical name This compound is the correct and unambiguous designation according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature.

-

Parent Chain: The core structure is a five-carbon chain, indicated by the root "pent-".

-

Principal Functional Group: A carbon-carbon triple bond is present, designated by the suffix "-yne". Its position starts at the second carbon, hence "-2-yne".

-

Substituents: Two ethoxy groups (-OCH₂CH₃) are attached to the first carbon of the chain, denoted by "1,1-diethoxy-".

This systematic name corresponds to the following chemical structure:

Chemical Formula: C₉H₁₆O₂ Molecular Weight: 156.22 g/mol

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₆O₂ | Calculated from the chemical structure. |

| Molecular Weight | 156.22 g/mol | Calculated from the chemical formula. |

| Physical State | Liquid | Expected at standard temperature and pressure, typical for similar short-chain acetals. |

| Boiling Point | ~170-190 °C | Estimated based on boiling points of related alkynes and acetals. Subject to variation with pressure. |

| Density | ~0.9 g/cm³ | Typical for aliphatic ethers and acetals. |

| Solubility | Soluble in common organic solvents (e.g., ether, DCM, hexanes). Insoluble in water. | The acetal group is susceptible to hydrolysis under acidic conditions. |

| Refractive Index | ~1.43 - 1.45 | Estimated value, typical for similar organic molecules. |

Proposed Synthesis and Experimental Protocol

This compound can be synthesized via the acid-catalyzed acetalization of pent-2-ynal with ethanol. The alkyne functional group is stable under these conditions.

Reaction: CH₃CH₂C≡CCHO + 2 CH₃CH₂OH ⇌[H⁺] CH₃CH₂C≡CCH(OCH₂CH₃)₂ + H₂O

Detailed Experimental Protocol

Objective: To synthesize this compound from pent-2-ynal.

Materials:

-

Pent-2-ynal (1.0 eq)

-

Anhydrous Ethanol (EtOH, 20-30 eq)

-

Triethyl orthoformate (1.5 eq, as a dehydrating agent)

-

p-Toluenesulfonic acid (p-TSA, 0.05 eq, as catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol, pent-2-ynal, and triethyl orthoformate.

-

Stir the mixture and add the catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate eluent system) or fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Synthetic Workflow

The following diagram outlines the logical steps for the preparation and purification of the target compound.

Caption: Proposed experimental workflow for the synthesis of this compound.

Reaction Mechanism: Acid-Catalyzed Acetal Formation

This diagram illustrates the step-by-step mechanism for the formation of the diethyl acetal from an aldehyde.

Caption: Mechanism of acid-catalyzed acetal formation from an aldehyde and ethanol.

References

Spectroscopic Data of 1,1-Diethoxypent-2-yne: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxypent-2-yne is an organic molecule of interest in synthetic chemistry. Its structure, featuring an acetal functional group and an internal alkyne, suggests potential applications as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of reactions in which it is involved. This technical guide provides a summary of the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following tables summarize the predicted spectroscopic characteristics. These predictions are derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, as well as by analogy to related compounds.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH | ~5.2 - 5.4 | Triplet | 1H |

| OCH₂ | ~3.5 - 3.7 | Quartet | 4H |

| CH₂C≡ | ~2.2 - 2.4 | Quartet | 2H |

| OCH₂CH₃ | ~1.2 - 1.3 | Triplet | 6H |

| C≡CCH₃ | ~1.1 - 1.2 | Triplet | 3H |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C H(OEt)₂ | ~90 - 100 |

| C ≡C | ~80 - 90 |

| C≡C | ~75 - 85 |

| OC H₂ | ~60 - 65 |

| C H₂C≡ | ~12 - 15 |

| OCH₂C H₃ | ~15 - 17 |

| C≡CC H₃ | ~13 - 16 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | 2850-3000 | Medium-Strong |

| C≡C (internal alkyne) | 2190-2260 | Weak-Medium |

| C-O (acetal) | 1050-1150 | Strong |

Predicted Mass Spectrometry (MS) Data

| Fragmentation Ion | Predicted m/z | Comments |

| [M]+ | 156 | Molecular Ion |

| [M-CH₃]+ | 141 | Loss of a methyl group |

| [M-OCH₂CH₃]+ | 111 | Loss of an ethoxy group |

| [CH(OCH₂CH₃)₂]+ | 103 | Acetal fragment |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. Below are generalized methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram. This workflow ensures a comprehensive and systematic approach to structure elucidation and purity assessment.

Caption: Workflow for the spectroscopic characterization of this compound.

Technical Guide: Molecular Weight of 1,1-Diethoxypent-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed determination of the molecular weight of 1,1-diethoxypent-2-yne. The calculation is based on its chemical formula, derived from its IUPAC name, and the standard atomic weights of its constituent elements.

Chemical Structure and Formula

The systematic name this compound defines a specific chemical structure. The "pent-2-yne" component indicates a five-carbon chain with a triple bond located between the second and third carbon atoms. The "1,1-diethoxy" prefix specifies that two ethoxy groups (-OCH₂CH₃) are attached to the first carbon atom.

From this structural information, the chemical formula is determined to be C₉H₁₆O₂ .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the chemical formula and the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The atomic weights of the constituent elements are:

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)

(9 × 12.011 u) + (16 × 1.008 u) + (2 × 15.999 u) = 108.099 u + 16.128 u + 31.998 u = 156.225 u

The molar mass of this compound is therefore 156.225 g/mol .

Data Presentation

The quantitative data for the molecular weight calculation of this compound is summarized in the tables below for clarity and ease of comparison.

Table 1: Atomic Composition

| Element | Symbol | Count |

| Carbon | C | 9 |

| Hydrogen | H | 16 |

| Oxygen | O | 2 |

Table 2: Atomic and Molecular Weights

| Component | Formula | Atomic/Molecular Weight (u) | Molar Mass ( g/mol ) |

| Carbon | C | 12.011[10][11][12][13] | 12.011 |

| Hydrogen | H | 1.008[1][2][3][4][5] | 1.008 |

| Oxygen | O | 15.999[6][7][8][9][14] | 15.999 |

| This compound | C₉H₁₆O₂ | 156.225 | 156.225 |

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the chemical name to the final calculated molecular weight.

References

- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. quora.com [quora.com]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. princeton.edu [princeton.edu]

- 8. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Atomic/Molar mass [westfield.ma.edu]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 13. Carbon-12 - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

Stability of 1,1-Diethoxypent-2-yne Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxypent-2-yne is a multifunctional molecule featuring both an acetal and an internal alkyne. This unique combination of functional groups presents a complex reactivity profile, particularly under acidic conditions where both moieties are susceptible to transformation. Understanding the stability and reaction pathways of this compound in acidic media is crucial for its application in synthetic chemistry and drug development, where acetals are often employed as protecting groups for carbonyls. This technical guide provides an in-depth analysis of the anticipated behavior of this compound under acidic conditions, drawing upon established principles of organic chemistry and available data on related structures.

Core Concepts: Reactivity of Acetals and Alkynes in Acid

The stability of this compound in an acidic environment is primarily dictated by the reactivity of its two key functional groups: the diethyl acetal and the internal carbon-carbon triple bond. Both groups are known to react under acidic conditions, but through distinct mechanisms and often at different rates.

Acetal Hydrolysis

Acetals are generally stable in neutral to basic media, making them excellent protecting groups for aldehydes and ketones. However, in the presence of aqueous acid, they undergo hydrolysis to regenerate the parent carbonyl compound and the corresponding alcohol. This reaction is reversible, and the equilibrium can be driven towards the hydrolysis products by using an excess of water.

The mechanism of acid-catalyzed acetal hydrolysis proceeds through the following key steps:

-

Protonation: One of the alkoxy oxygens is protonated by the acid catalyst.

-

Elimination: A molecule of alcohol is eliminated, forming a resonance-stabilized oxonium ion.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: A proton is transferred to a base (e.g., water or the conjugate base of the acid catalyst) to form a hemiacetal.

-

Repeat: The process of protonation, elimination of a second alcohol molecule, and nucleophilic attack by water is repeated, followed by a final deprotonation to yield the carbonyl compound.

Alkyne Hydration

The acid-catalyzed hydration of an alkyne involves the addition of water across the triple bond to form an enol, which then rapidly tautomerizes to the more stable keto form. For internal, unsymmetrical alkynes such as the one present in this compound, this reaction is expected to yield a mixture of two isomeric ketones. The reaction is typically catalyzed by a strong acid, and for less reactive alkynes, a mercury(II) salt co-catalyst is often employed to enhance the reaction rate.

The mechanism for acid-catalyzed alkyne hydration involves:

-

Protonation: The alkyne is protonated to form a vinylic carbocation.

-

Nucleophilic Attack: A water molecule attacks the carbocation.

-

Deprotonation: Loss of a proton yields an enol.

-

Tautomerization: The enol undergoes keto-enol tautomerization to form the final ketone product.

Predicted Reaction Pathway for this compound

Based on the general principles of organic reactivity, the primary reaction of this compound under aqueous acidic conditions is expected to be the hydrolysis of the acetal group . Acetal hydrolysis is generally a facile process under acidic conditions, whereas the hydration of unactivated internal alkynes often requires more forcing conditions or specific catalysts.

Therefore, the initial and principal transformation will be the conversion of the 1,1-diethoxy moiety to a carbonyl group, yielding pent-2-ynal .

Caption: Predicted primary reaction of this compound in aqueous acid.

Stability of the Primary Product: Pent-2-ynal

-

Polymerization/Oligomerization: The conjugated system can be susceptible to acid-catalyzed polymerization or oligomerization reactions.

-

Hydration of the Alkyne: Although slower than acetal hydrolysis, the alkyne moiety in pent-2-ynal can still undergo hydration under prolonged reaction times or with stronger acids, which would lead to the formation of diketones.

-

Isomerization: Depending on the specific acid and conditions, isomerization of the double bond or other rearrangements could potentially occur.

Due to the inherent reactivity of α,β-unsaturated aldehydes, it is advisable to use mild acidic conditions and monitor the reaction closely to favor the formation and isolation of pent-2-ynal, if it is the desired product.

Experimental Considerations and Protocols

While a specific, detailed experimental protocol for the hydrolysis of this compound is not widely published, a general procedure for the acid-catalyzed hydrolysis of acetals can be adapted.

General Experimental Protocol for Acetal Hydrolysis

Materials:

-

This compound

-

Aqueous acid solution (e.g., 1 M HCl, 1 M H₂SO₄, or a buffered solution at a specific pH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Apparatus for stirring, separation, and solvent removal.

Procedure:

-

Dissolve this compound in a suitable solvent that is miscible with the aqueous acid, or perform the reaction in a biphasic system with vigorous stirring.

-

Add the aqueous acid solution to the reaction mixture. The stoichiometry of the acid and the reaction temperature will depend on the desired rate of hydrolysis and the stability of the product.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion of the reaction, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the resulting crude product (pent-2-ynal) if necessary, for example, by distillation or column chromatography. Given the potential instability of the product, purification should be carried out promptly and under mild conditions.

Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the reaction kinetics and equilibrium constants for the hydrolysis of this compound. The following table summarizes the expected transformations based on general chemical principles.

| Starting Material | Reagents/Conditions | Major Product(s) | Minor/Potential Subsequent Product(s) |

| This compound | Aqueous Acid (e.g., H₃O⁺) | Pent-2-ynal, Ethanol | Polymerization/oligomerization products of pent-2-ynal, Diketones (from alkyne hydration) |

Signaling Pathways and Logical Relationships

The decision-making process for predicting the outcome of this compound in acid can be visualized as a logical workflow.

Caption: Logical workflow for predicting the reaction of this compound in acid.

Conclusion

In acidic conditions, this compound is expected to be unstable. The primary reaction pathway is the hydrolysis of the acetal functional group to yield pent-2-ynal and ethanol. The stability of the resulting α,β-unsaturated aldehyde is a critical factor, as it may undergo subsequent reactions such as polymerization or further hydration of the alkyne moiety, especially under harsh acidic conditions or extended reaction times. For synthetic applications where pent-2-ynal is the desired product, it is recommended to employ mild reaction conditions and carefully monitor the reaction progress to maximize the yield and minimize the formation of byproducts. Further experimental studies are warranted to quantify the reaction kinetics and to fully elucidate the stability profile of this compound and its hydrolysis product.

Reactivity of 1,1-Diethoxypent-2-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the internal alkyne, 1,1-diethoxypent-2-yne. The presence of the diethoxy acetal at the propargylic position significantly influences the molecule's electronic properties and steric environment, leading to a unique reactivity profile. This document details key reaction types, including electrophilic additions, metal-catalyzed transformations, and cycloaddition reactions, supported by available data and generalized experimental protocols.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the electron-rich carbon-carbon triple bond and the adjacent acetal group. The alkyne moiety is susceptible to attack by electrophiles and can participate in a variety of metal-catalyzed and pericyclic reactions. The diethoxy acetal group, while relatively stable under neutral and basic conditions, can be hydrolyzed under acidic conditions, offering a pathway to further functionalization. Furthermore, the propargylic position is activated for certain transformations.

Key Reactions and Experimental Data

While specific quantitative data for this compound is limited in publicly available literature, the following sections outline the expected reactivity based on analogous structures and general principles of alkyne chemistry. The provided experimental protocols are generalized and may require optimization for this specific substrate.

Electrophilic Addition Reactions

Internal alkynes undergo electrophilic addition, though often at a slower rate than alkenes. The regioselectivity of these additions to unsymmetrical internal alkynes like this compound is influenced by both electronic and steric factors.

The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) across the triple bond is a fundamental reaction of alkynes. The reaction typically proceeds through a bridged halonium ion intermediate, leading to anti-addition products. Depending on the stoichiometry, either a dihaloalkene or a tetrahaloalkane can be formed.

Generalized Experimental Protocol for Bromination:

A solution of this compound in an inert solvent (e.g., dichloromethane or carbon tetrachloride) is cooled in an ice bath. A solution of bromine (1 or 2 equivalents) in the same solvent is added dropwise with stirring. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

| Reactant | Reagent (Equivalents) | Product | Expected Yield |

| This compound | Br₂ (1 eq.) | (E)-2,3-Dibromo-1,1-diethoxypent-2-ene | Moderate to High |

| This compound | Br₂ (2 eq.) | 2,2,3,3-Tetrabromo-1,1-diethoxypentane | High |

The acid-catalyzed hydration of alkynes typically yields ketones via an enol intermediate. For internal alkynes, a mixture of two ketones can be formed if the alkyne is unsymmetrical. The use of mercury salts as catalysts is common for this transformation.

Generalized Experimental Protocol for Hydration:

To a solution of this compound in aqueous sulfuric acid, a catalytic amount of mercury(II) sulfate is added. The mixture is heated with stirring for several hours. After cooling to room temperature, the reaction mixture is neutralized and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude ketone, which can be purified by distillation or chromatography.

| Reactant | Reagents | Product(s) | Expected Yield |

| This compound | H₂O, H₂SO₄, HgSO₄ (cat.) | 1,1-Diethoxypentan-2-one and 1,1-Diethoxypentan-3-one | Moderate |

Metal-Catalyzed Reactions

Transition metals, particularly gold and platinum, are known to catalyze a variety of transformations involving propargylic acetals and esters.[1] These reactions often proceed through activation of the alkyne by the π-acidic metal catalyst.

The acetal group in this compound can potentially be displaced by nucleophiles in the presence of a suitable Lewis acid or transition metal catalyst. This type of reaction, known as propargylic substitution, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

Logical Workflow for Metal-Catalyzed Propargylic Substitution:

Caption: Workflow for metal-catalyzed propargylic substitution.

Cycloaddition Reactions

The alkyne functionality of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.

While simple internal alkynes are often reluctant dienophiles, the reaction can be facilitated by electron-withdrawing groups on the alkyne or by using highly reactive dienes. The reaction of this compound with a suitable diene would yield a substituted cyclohexadiene derivative.

Reaction Pathway for Diels-Alder Reaction:

Caption: Diels-Alder reaction pathway.

Synthesis of this compound

A common method for the synthesis of propargylic acetals involves the reaction of an alkynyl lithium or Grignard reagent with an appropriate orthoformate or by the alkynylation of an aldehyde followed by acetalization. For this compound, a plausible synthesis would start from 1-butyne.

Generalized Experimental Protocol for Synthesis:

1-Butyne is deprotonated with a strong base such as n-butyllithium in an anhydrous solvent like THF at low temperature. To the resulting lithium acetylide, diethyl phenylorthoformate is added, and the reaction is allowed to warm to room temperature. After an aqueous workup and extraction, the crude product is purified by distillation.

Conclusion

This compound is a versatile building block with a rich potential for chemical transformations. The interplay between the internal alkyne and the propargylic acetal group allows for a range of reactions, including electrophilic additions, metal-catalyzed substitutions, and cycloadditions. While specific experimental data for this compound is not extensively documented, the principles outlined in this guide, derived from the broader chemistry of internal alkynes and propargyl acetals, provide a solid foundation for its application in research and development. Further investigation into the specific reactivity of this molecule is warranted to fully exploit its synthetic potential.

References

Stability of the Acetal Group in 1,1-Diethoxypent-2-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the acetal functional group in the acetylenic compound 1,1-Diethoxypent-2-yne. This information is critical for professionals in drug development and organic synthesis who may utilize such moieties as protecting groups or key intermediates where stability under various conditions is paramount.

Core Concepts: Acetal Stability

Acetal functional groups, characterized by a carbon atom bonded to two alkoxy (-OR) groups, are generally stable chemical entities. Their stability, however, is highly dependent on the pH of the surrounding medium.

-

Acidic Conditions: Acetals are labile in the presence of acid, particularly aqueous acid. The reaction is a hydrolysis that regenerates the parent carbonyl compound (an aldehyde or ketone) and the corresponding alcohol. This process is typically reversible, and the equilibrium can be manipulated by controlling the concentration of water.[1][2] The acid-catalyzed hydrolysis proceeds through a protonation of one of the alkoxy oxygens, converting it into a good leaving group. Subsequent elimination of the alcohol is followed by nucleophilic attack of water on the resulting oxocarbenium ion.[2]

-

Neutral and Basic Conditions: In neutral to strongly basic environments, acetals exhibit remarkable stability.[3][4] They are unreactive towards a wide range of nucleophiles, including powerful reagents like Grignard reagents and metal hydrides (e.g., LiAlH4 and NaBH4).[3][5] This stability makes acetals excellent protecting groups for aldehydes and ketones during synthetic transformations that are carried out under basic or nucleophilic conditions.[4][5]

The Influence of the Alkyne Moiety in this compound

Quantitative Stability Data

While specific quantitative data for the stability of this compound is not extensively documented, the following table summarizes the general stability profile of acetals under different conditions. This can be used as a predictive guide for the behavior of the target molecule.

| Condition | Reagent/Environment | Stability of Acetal Group | Expected Outcome for this compound |

| Acidic | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Labile | Hydrolysis to pent-2-ynal and ethanol |

| Neutral | Water, neutral buffers | Generally stable, slow hydrolysis may occur | Expected to be stable over short periods |

| Basic | Aqueous base (e.g., NaOH, KOH) | Stable | No reaction |

| Nucleophilic | Grignard reagents (RMgX), Organolithiums (RLi) | Stable | No reaction at the acetal center |

| Reductive | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Stable | No reaction at the acetal center |

Experimental Protocols

Detailed experimental protocols for the synthesis and hydrolysis of the closely related propiolaldehyde diethyl acetal (1,1-diethoxy-2-propyne) provide a strong foundation for working with this compound.

Synthesis of Acetylenic Acetals

A common method for the synthesis of acetylenic acetals is the dehydrobromination of a corresponding α,β-dibromo acetal.[2]

Example Protocol for a Propiolaldehyde Diethyl Acetal (Adaptable for this compound):

-

Starting Material: 2,3-Dibromopropionaldehyde diethyl acetal.

-

Reagents: Sodium hydroxide (NaOH) in aqueous solution, pentane, and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.[2]

-

Procedure:

-

A solution of the dibromo acetal in pentane is added to a stirred mixture of sodium hydroxide and the phase-transfer catalyst.

-

The reaction is typically exothermic and may proceed with refluxing of the pentane.

-

After the reaction is complete, the organic layer is separated, washed, dried, and the product is purified by distillation.[2]

-

Acid-Catalyzed Hydrolysis of Acetylenic Acetals

The hydrolysis of acetylenic acetals to their corresponding aldehydes is a standard procedure.

General Protocol for Hydrolysis:

-

Starting Material: this compound.

-

Reagent: Dilute sulfuric acid.

-

Procedure: The acetylenic acetal is warmed with dilute sulfuric acid to effect the hydrolysis. The resulting aldehyde can then be isolated through distillation or extraction.

Monitoring the Hydrolysis Reaction:

The progress of the hydrolysis can be monitored using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).[6]

-

¹H NMR Spectroscopy: The disappearance of the characteristic signals for the acetal protons (typically a triplet for the CH and a quartet for the OCH₂ of the ethoxy groups) and the appearance of the aldehydic proton signal (a singlet or triplet, typically downfield) would indicate the progress of the reaction.

-

¹³C NMR Spectroscopy: The disappearance of the acetal carbon signal and the appearance of the carbonyl carbon signal of the aldehyde would also be indicative of the reaction's progression.

Signaling Pathways and Logical Relationships

The stability of the acetal group is a critical factor in multi-step organic synthesis, particularly when it is used as a protecting group. The following diagram illustrates the logical workflow for a synthetic sequence involving the protection of a carbonyl group as an acetal, performing a reaction on another part of the molecule, and subsequent deprotection.

Caption: Logical workflow for using an acetal as a protecting group.

The decision to use an acetal protecting group is governed by its stability under the planned reaction conditions and its facile removal afterward.

Caption: Decision diagram for acetal stability based on reaction pH.

Conclusion

The acetal group in this compound is expected to exhibit the characteristic stability profile of acetals: robust under neutral to basic conditions and labile under acidic conditions. This makes it a valuable functional group in synthetic chemistry, particularly as a protecting group for the corresponding pent-2-ynal. The adjacent alkyne moiety is predicted to have a modest electronic influence on the rate of acid-catalyzed hydrolysis. For researchers and drug development professionals, a thorough understanding of these stability parameters is essential for the successful design and execution of synthetic routes involving this and related acetylenic acetals.

References

- 1. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Acid-catalyzed cleavage of C–C bonds enables atropaldehyde acetals as masked C2 electrophiles for organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. PROPARGYLALDEHYDE DIETHYL ACETAL | 10160-87-9 [chemicalbook.com]

The Synthetic Versatility of 1,1-Diethoxypent-2-yne: A Technical Guide for Advanced Organic Synthesis

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the potential applications of the acetylenic acetal, 1,1-diethoxypent-2-yne, in modern organic synthesis. While not a widely commercialized reagent, its unique combination of a protected carbonyl functionality and an internal alkyne presents a versatile scaffold for the construction of complex molecular architectures. This document outlines a plausible synthetic route to this compound and explores its reactivity through several key transformations, providing detailed experimental protocols and quantitative data where available through analogous systems.

Synthesis of this compound

The most direct route to this compound involves the alkylation of a smaller acetylenic acetal precursor, 1,1-diethoxy-2-propyne. This method provides a straightforward and efficient means to construct the target molecule.

Synthetic Pathway

The synthesis proceeds via the deprotonation of 1,1-diethoxy-2-propyne with a strong base, such as n-butyllithium, to form a lithium acetylide intermediate. This nucleophilic species is then alkylated with an ethyl halide (e.g., ethyl bromide) to yield the desired product.

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is adapted from analogous alkylations of 1,1-diethoxy-2-propyne[1].

-

Preparation of the Lithium Acetylide: To a solution of 1,1-diethoxy-2-propyne (1.0 eq) in anhydrous tetrahydrofuran (THF) at -40°C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 eq) in hexane is added dropwise, maintaining the temperature below -30°C. The reaction mixture is stirred for 30 minutes at this temperature.

-

Alkylation: Ethyl bromide (1.1 eq) is added dropwise to the solution of the lithium acetylide at -40°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Expected Yield

| Reactant | Alkylating Agent | Product | Reported Yield (Analogous System) | Reference |

| 1,1-Diethoxy-2-propyne | Pentyl Bromide | 1,1-Diethoxyoct-2-yne | 75% | [1] |

| 1,1-Diethoxy-2-propyne | Isopentyl Bromide | 1,1-Diethoxy-5-methylhex-2-yne | 70% | [1] |

Based on these analogous reactions, a yield of approximately 70-75% can be anticipated for the synthesis of this compound.

Potential Applications in Organic Synthesis

The bifunctional nature of this compound allows for a range of synthetic transformations, targeting either the internal alkyne or the acetal moiety. The acetal group also serves as a stable protecting group for a carbonyl, which can be revealed in a later synthetic step.

Hydration of the Alkyne

The internal alkyne of this compound can be hydrated to form a ketone. Due to the asymmetry of the alkyne, hydration is expected to yield a mixture of two regioisomeric ketones upon hydrolysis of the acetal.

Caption: Regioisomeric products from alkyne hydration.

A) Mercury(II)-Catalyzed Hydration (Markovnikov Addition) [2][3][4]

-

To a solution of this compound in aqueous sulfuric acid, a catalytic amount of mercury(II) sulfate is added.

-

The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction is neutralized and worked up to yield a mixture of 1,1-diethoxypentan-2-one and 1,1-diethoxypentan-3-one.

B) Hydroboration-Oxidation (Anti-Markovnikov Addition) [5][6][7]

-

To a solution of a bulky borane reagent (e.g., disiamylborane or 9-BBN) in THF, this compound is added at 0°C.

-

The reaction is stirred for several hours, allowing for the formation of the vinylborane intermediate.

-

The intermediate is then oxidized by the addition of aqueous sodium hydroxide followed by hydrogen peroxide.

-

Work-up will yield the corresponding enol, which tautomerizes to the ketone, favoring 1,1-diethoxypentan-3-one.

Reduction of the Alkyne

The triple bond can be selectively reduced to either a cis- or trans-alkene, providing stereochemical control in the synthesis of more complex molecules.

Caption: Stereoselective reduction of the alkyne.

A) cis-Alkene Formation (Lindlar Hydrogenation) [1]

-

A solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) is treated with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

-

The reaction vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere until the uptake of one equivalent of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield (Z)-1,1-diethoxypent-2-ene.

B) trans-Alkene Formation (Dissolving Metal Reduction) [1]

-

To a solution of liquid ammonia at -78°C, small pieces of sodium metal are added until a persistent blue color is observed.

-

A solution of this compound in an ethereal solvent is added dropwise.

-

The reaction is stirred for several hours and then quenched by the addition of a proton source (e.g., ammonium chloride).

-

After evaporation of the ammonia, the residue is worked up to yield (E)-1,1-diethoxypent-2-ene.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that can be utilized to construct cyclopentenones. This compound can serve as the alkyne component in this transformation.

Caption: General workflow of the Pauson-Khand reaction.

-

A solution of this compound and dicobalt octacarbonyl in a solvent such as toluene is stirred at room temperature to form the cobalt-alkyne complex.

-

The alkene component is added, and the reaction mixture is heated to reflux.

-

The reaction is monitored for the consumption of the starting materials.

-

Upon completion, the reaction is cooled, and the product is purified by column chromatography.

| Alkyne | Alkene | Product | Yield | Reference |

| Acetylenic Acetal | Norbornadiene | Bicyclic Cyclopentenone | 83% | [8] |

Organometallic Additions and Coupling Reactions

The acetylenic proton of the precursor, 1,1-diethoxy-2-propyne, allows for the formation of organometallic reagents that can undergo various coupling reactions. While these are not reactions of this compound itself, they represent a key application of its synthetic lineage.

The terminal alkyne, 1,1-diethoxy-2-propyne, is an excellent substrate for Sonogashira coupling with aryl or vinyl halides to form more complex internal alkynes.

Caption: Sonogashira coupling to synthesize functionalized alkynes.

-

To a solution of an aryl or vinyl halide and 1,1-diethoxy-2-propyne in a suitable solvent (e.g., THF or an amine solvent), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) cocatalyst (e.g., CuI) are added.

-

A base, typically an amine such as triethylamine or diisopropylamine, is added, and the reaction is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Acetal Group as a Carbonyl Surrogate

A key feature of this compound is the diethyl acetal, which serves as a stable protecting group for an aldehyde functionality. This group is robust to many reaction conditions that affect the alkyne, including organometallic reagents and reducing agents. The aldehyde can be deprotected under acidic conditions when desired.

Deprotection (Hydrolysis)

Caption: Deprotection of the acetal to reveal the aldehyde.

Experimental Protocol (General)[17][18]

-

The acetal-containing compound is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1M HCl).

-

The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The reaction is neutralized with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the aldehyde.

Conclusion

This compound, accessible through a straightforward alkylation of a readily available precursor, is a valuable building block in organic synthesis. Its internal alkyne can be selectively transformed through hydration, reduction, and cycloaddition reactions. Concurrently, the diethyl acetal group provides a robust protecting group for a carbonyl functionality, which can be unveiled at a later stage. This duality makes this compound and its derivatives powerful intermediates for the synthesis of complex target molecules in pharmaceutical and materials science research. The protocols and data presented in this guide, based on established and analogous chemical transformations, provide a solid foundation for the exploration of this versatile reagent's synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,1-Diethoxypent-2-yne in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxypent-2-yne is a versatile dienophile for [4+2] cycloaddition, or Diels-Alder, reactions. This powerful synthetic tool allows for the construction of six-membered rings, which are common structural motifs in natural products and pharmaceutical agents.[1][2][3] The presence of the diethoxy acetal and the internal alkyne functionality in this compound offers a pathway to highly functionalized cyclic compounds. This document provides detailed application notes and protocols based on the reactions of a close structural analog, 1,1-diethoxybut-3-yn-2-one, which serves as an excellent predictive model for the reactivity of this compound.[4]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1][3] The reaction involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile (in this case, the alkyne of this compound).[1] This concerted mechanism allows for a high degree of stereochemical control. The reaction is typically thermally allowed and is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[2]

Data Presentation: Diels-Alder Reactions of 1,1-Diethoxybut-3-yn-2-one

The following table summarizes the results from the Diels-Alder reactions of 1,1-diethoxybut-3-yn-2-one with various dienes. These results are expected to be comparable for this compound, providing a solid starting point for reaction optimization. The primary products observed are aromatized benzene derivatives, resulting from the instability of the initial cyclohexa-1,4-diene adducts which undergo dehydrogenation.[4]

| Diene | Dienophile | Product(s) | Reaction Time (h) | Yield (%) |

| Isoprene | 1,1-Diethoxybut-3-yn-2-one | 1-(2,2-Diethoxyacetyl)-4-methylbenzene & 1-(2,2-Diethoxyacetyl)-3-methylbenzene | 72 | 30 |

| 2,3-Dimethylbuta-1,3-diene | 1,1-Diethoxybut-3-yn-2-one | 1-(2,2-Diethoxyacetyl)-3,4-dimethylbenzene | 48 | 60 |

| 1,3-Cyclohexadiene | 1,1-Diethoxybut-3-yn-2-one | 5-(2,2-Diethoxyacetyl)-1,2,3,4-tetrahydronaphthalene | 72 | 25 |

Table 1: Summary of yields for the Diels-Alder reaction between 1,1-diethoxybut-3-yn-2-one and various dienes. Reactions were performed at reflux.[4]

Experimental Protocols

The following is a general procedure for the Diels-Alder reaction of 1,1-diethoxy-alkynones with conjugated dienes, adapted from the literature.[4] This protocol should be a suitable starting point for reactions involving this compound.

General Procedure for Diels-Alder Reaction:

-

To a round-bottom flask, add the 1,1-diethoxy-alkynone (1.0 equivalent).

-

Add a 10-fold molar excess of the diene.

-

The mixture is stirred under reflux for 48-72 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a crystalline product forms, it is isolated by filtration and recrystallized from a suitable solvent (e.g., dichloromethane).

-

If no precipitate forms, the excess diene is removed under reduced pressure.

-

The crude product is then purified by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Note: Reactions are typically performed under air, and for the analogous 1,1-diethoxybut-3-yn-2-one, the primary adducts were found to be unstable and aromatized to the corresponding benzene derivatives.[4]

Mandatory Visualization

Caption: General mechanism of the Diels-Alder reaction.

Caption: Experimental workflow for Diels-Alder reactions.

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with 1,1-Diethoxypent-2-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential metal-catalyzed cross-coupling reactions involving 1,1-diethoxypent-2-yne. While direct literature precedence for this specific substrate is limited, this document outlines model protocols and key considerations based on well-established cross-coupling methodologies for structurally similar internal alkynes and protected terminal alkynes. The information herein is intended to serve as a foundational guide for researchers looking to incorporate this versatile building block into their synthetic strategies.

Introduction to this compound in Cross-Coupling

This compound is a valuable substrate in organic synthesis, featuring a protected carbonyl group in the form of a diethyl acetal and an internal alkyne. This unique combination of functional groups allows for a variety of transformations. The internal alkyne can participate in numerous metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, leading to the synthesis of complex enynes and other valuable motifs.[1] The acetal moiety is stable under many cross-coupling conditions and can be deprotected post-coupling to reveal a ketone, providing a handle for further functionalization.

This document will explore the application of several key palladium- and copper-catalyzed cross-coupling reactions with this compound, including Sonogashira, Negishi, Suzuki, and Stille couplings.

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions are highly dependent on the optimization of several parameters. For reactions involving this compound, the following should be carefully considered:

-

Catalyst System: The choice of metal catalyst (e.g., palladium, nickel, copper, gold) and the associated ligands is crucial for reaction efficiency and selectivity.[2][3] Palladium catalysts are widely used for their versatility and functional group tolerance.[3]

-

Coupling Partner: The nature of the coupling partner (e.g., aryl halide, vinyl halide, organozinc reagent, boronic acid, organostannane) will dictate the type of cross-coupling reaction and the required conditions.

-

Solvent: The solvent can significantly influence the solubility of reagents and the stability and activity of the catalyst. Common solvents include THF, DMF, toluene, and dioxane.

-

Base: Many cross-coupling reactions require a base to facilitate key steps in the catalytic cycle, such as the deprotonation of a terminal alkyne in Sonogashira coupling or to activate the organoboron species in Suzuki coupling.[4]

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures to promote catalyst activity and reaction kinetics.

-

Inert Atmosphere: Many of the catalysts and reagents used in cross-coupling reactions are sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] Although this compound is an internal alkyne, it can be conceptualized that under specific conditions or with a suitable catalyst system, it might participate in related coupling processes. More commonly, a terminal alkyne analogue would be used. For the purpose of these notes, we will present a model protocol for a Sonogashira-type reaction.

Model Protocol: Sonogashira Coupling of an Alkyne with an Aryl Halide

This protocol is a general representation of a Sonogashira coupling and would require optimization for this compound or a terminal analogue.

Table 1: Representative Reaction Conditions for Sonogashira Coupling

| Parameter | Condition |

| Alkyne | 1.2 equivalents |

| Aryl Halide | 1.0 equivalent |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |

| Copper Co-catalyst | CuI (4 mol%) |

| Base | Triethylamine (2.0 equivalents) |

| Solvent | Anhydrous THF |

| Temperature | Room Temperature to 50 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

-

To this mixture, add the alkyne (1.2 mmol) dropwise.

-

Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

References

- 1. Negishi Coupling [organic-chemistry.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocycles Using 1,1-Diethoxypent-2-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing the versatile starting material, 1,1-diethoxypent-2-yne. This reagent, a stable acetal of a reactive acetylenic ketone, offers a valuable platform for the construction of key heterocyclic scaffolds relevant to medicinal chemistry and drug development. The following sections detail the synthesis of pyrazoles and furans, complete with experimental procedures, quantitative data from analogous systems, and mechanistic diagrams.

Synthesis of 3-Ethyl-5-Substituted-1H-Pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct route to 3-ethyl-5-substituted-1H-pyrazoles. This transformation proceeds via an in situ hydrolysis of the diethyl acetal to the corresponding 1,3-dicarbonyl intermediate, pent-2-yn-1-one, followed by a classical Knorr-type pyrazole synthesis.[1][2] This method is advantageous as it avoids the handling of the potentially unstable acetylenic ketone.

Experimental Protocol: General Procedure for the Synthesis of 3-Ethyl-5-Substituted-1H-Pyrazoles

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.0-1.2 eq).

-

Add a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) to facilitate the in situ hydrolysis of the acetal.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-ethyl-5-substituted-1H-pyrazole.

Illustrative Data from Analogous Acetylenic Ketone Reactions

The following table summarizes typical reaction conditions and yields for the synthesis of pyrazoles from acetylenic ketones and hydrazines, which is the proposed intermediate in the reaction with this compound.[1]

| Acetylenic Ketone | Hydrazine | Solvent | Catalyst | Time (h) | Yield (%) |